(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Photophysical Properties and Optical Applications
Research into hybrid dyes related to the compound has shown significant advancements in photophysical properties. For example, novel coumarin thiazole hybrid dyes have been synthesized and studied for their photophysical properties in various solvents. These dyes show remarkable enhancement in aggregation-induced emission studies and exhibit twisted intramolecular charge transfer phenomena. This research is crucial in developing new materials for optical applications, such as sensors and organic light-emitting diodes (Shreykar et al., 2017).
2. Biological Activities and Potential Therapeutic Applications
A series of coumarylthiazole derivatives, which are structurally similar to the target compound, have shown significant inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These findings are significant in the context of developing potential treatments for diseases like Alzheimer's (Kurt et al., 2015). Additionally, other derivatives have exhibited potent antimicrobial, antifungal, and antimalarial activities, suggesting the broad therapeutic potential of these compounds (Shah et al., 2016).
3. Corrosion Inhibition
Studies have indicated that related acrylonitrile derivatives can act as effective corrosion inhibitors. For instance, derivatives like (E)-3-(4-nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile have shown high efficiency in inhibiting corrosion on mild steel in hydrochloric acid environments. This research opens avenues for using such compounds in industrial applications to protect metals against corrosion (Verma et al., 2016).
properties
IUPAC Name |
(E)-3-(2-methoxy-5-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O5S/c1-29-19-7-6-16(25(27)28)9-14(19)8-15(11-23)21-24-18(12-31-21)17-10-13-4-2-3-5-20(13)30-22(17)26/h2-10,12H,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFGZDZQFDITIL-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.